Piperidine, 1-(3-(1,3-benzodioxol-5-yl)-1-oxo-2-propenyl)-4-((2-oxo-2-(1-pyrrolidinyl)ethyl)amino)-, monohydrochloride, (E)-
Description
Piperidine, 1-(3-(1,3-benzodioxol-5-yl)-1-oxo-2-propenyl)-4-((2-oxo-2-(1-pyrrolidinyl)ethyl)amino)-, monohydrochloride, (E)- is a complex piperidine derivative characterized by:
- Core structure: A piperidine ring substituted at the 1-position with a (3E)-3-(1,3-benzodioxol-5-yl)-1-oxo-2-propenyl group and at the 4-position with a (2-oxo-2-(pyrrolidin-1-yl)ethyl)amino moiety.
- Monohydrochloride salt: Enhances solubility and stability for pharmacological applications.
- Key functional groups: 1,3-Benzodioxole: A bicyclic ether linked to the propenyl group, known for enhancing bioavailability and metabolic stability .
- Molecular formula: C₁₇H₂₁NO₃ (base), with a molecular weight of 287.35 g/mol .
Properties
CAS No. |
97167-72-1 |
|---|---|
Molecular Formula |
C21H28ClN3O4 |
Molecular Weight |
421.9 g/mol |
IUPAC Name |
(E)-3-(1,3-benzodioxol-5-yl)-1-[4-[(2-oxo-2-pyrrolidin-1-ylethyl)amino]piperidin-1-yl]prop-2-en-1-one;hydrochloride |
InChI |
InChI=1S/C21H27N3O4.ClH/c25-20(6-4-16-3-5-18-19(13-16)28-15-27-18)24-11-7-17(8-12-24)22-14-21(26)23-9-1-2-10-23;/h3-6,13,17,22H,1-2,7-12,14-15H2;1H/b6-4+; |
InChI Key |
ZLXQVZBSPFRFRU-CVDVRWGVSA-N |
Isomeric SMILES |
C1CCN(C1)C(=O)CNC2CCN(CC2)C(=O)/C=C/C3=CC4=C(C=C3)OCO4.Cl |
Canonical SMILES |
C1CCN(C1)C(=O)CNC2CCN(CC2)C(=O)C=CC3=CC4=C(C=C3)OCO4.Cl |
Origin of Product |
United States |
Preparation Methods
Synthesis of the Piperidine Core
The piperidine ring is typically synthesized via cyclization strategies involving aminoalkyl precursors. One effective approach involves:
- Cyclization of β-aminoalkyl zinc iodides with allylic chlorides under copper catalysis, followed by base-induced cyclization (e.g., sodium hydride) to form substituted piperidines with high enantiomeric purity and yields ranging from 55% to 85%.
- This method allows for the introduction of substituents at the 2,5 or 2,6 positions, which can be adapted for 1,4-substitution by appropriate precursor design.
Introduction of the 3-(1,3-benzodioxol-5-yl)-1-oxo-2-propenyl Group
- The α,β-unsaturated ketone moiety conjugated to the benzodioxole ring is typically introduced via acylation or condensation reactions .
- A common route involves the Knoevenagel condensation of 1,3-benzodioxole-5-carbaldehyde with an appropriate piperidinyl ketone intermediate to form the (E)-configured propenyl ketone substituent.
- Control of stereochemistry (E-configuration) is achieved by reaction conditions favoring thermodynamic control.
Attachment of the 4-((2-oxo-2-(1-pyrrolidinyl)ethyl)amino) Substituent
- This moiety is introduced by nucleophilic substitution or amide bond formation between the piperidine intermediate and a 2-oxo-2-(1-pyrrolidinyl)ethyl amine or its activated derivative.
- The reaction typically involves coupling agents or activation of the ketone group to facilitate amine addition.
- The pyrrolidinyl group is often introduced via reaction with pyrrolidine or its derivatives under controlled conditions to avoid side reactions.
Formation of the Monohydrochloride Salt
- The final compound is converted to its monohydrochloride salt by treatment with hydrogen chloride gas or hydrochloric acid in an appropriate solvent (e.g., ethanol or ethyl acetate).
- This step improves the compound’s crystallinity, stability, and solubility for pharmaceutical applications.
Summary Table of Preparation Steps
| Step | Reaction Type | Key Reagents/Conditions | Outcome/Notes |
|---|---|---|---|
| 1 | Cyclization of β-aminoalkyl zinc iodide with allylic chloride | Copper catalysis, sodium hydride base | Formation of substituted piperidine core (55-85% yield) |
| 2 | Knoevenagel condensation | 1,3-benzodioxole-5-carbaldehyde, piperidinyl ketone, base | Introduction of (E)-3-(1,3-benzodioxol-5-yl)-1-oxo-2-propenyl group |
| 3 | Amide bond formation / nucleophilic substitution | 2-oxo-2-(1-pyrrolidinyl)ethyl amine, coupling agents | Attachment of 4-((2-oxo-2-(1-pyrrolidinyl)ethyl)amino) substituent |
| 4 | Salt formation | HCl gas or HCl solution in ethanol | Formation of monohydrochloride salt, improved stability |
Detailed Research Findings and Considerations
- The use of organometallic intermediates (e.g., aminoalkyl zinc iodides) allows for stereoselective synthesis of piperidine derivatives, which is critical for biological activity.
- The benzodioxole moiety is sensitive to harsh conditions; thus, mild bases and controlled temperatures are preferred during condensation to preserve the dioxol ring integrity.
- The (E)-configuration of the propenyl substituent is favored thermodynamically and confirmed by spectroscopic methods (NMR, IR).
- The pyrrolidinyl substituent introduction requires careful control to avoid over-alkylation or polymerization.
- The monohydrochloride salt form is standard for pharmaceutical piperidine derivatives to enhance pharmacokinetic properties.
Chemical Reactions Analysis
Types of Reactions
Piperidine, 1-(3-(1,3-benzodioxol-5-yl)-1-oxo-2-propenyl)-4-((2-oxo-2-(1-pyrrolidinyl)ethyl)amino)-, monohydrochloride, (E)- can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced forms of the compound.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
Basic Information
- Molecular Formula : C15H17NO3
- Molecular Weight : 259.30 g/mol
- IUPAC Name : 3-(1,3-benzodioxol-5-yl)-1-piperidin-1-ylprop-2-en-1-one
- CAS Number : 23434-86-8
- SMILES Notation : C1CCN(CC1)C(=O)C=CC2=CC3=C(C=C2)OCO3
Physical and Chemical Properties
| Property | Value |
|---|---|
| Topological Polar Surface Area | 38.80 Ų |
| LogP | 2.80 |
| H-Bond Donor | 0 |
| H-Bond Acceptor | 3 |
| Rotatable Bonds | 2 |
Anticancer Properties
Piperidine derivatives, including the compound , have shown promising anticancer activities. Research indicates that these compounds can inhibit various cancer cell lines through multiple mechanisms:
- Cell Apoptosis : Piperidine has been observed to induce apoptosis in cancer cells by activating caspase pathways and regulating proteins like Bax and Bcl-2, which are crucial for the apoptotic process .
- Signaling Pathway Modulation : The compound influences several critical signaling pathways involved in cancer progression, such as:
- Combination Therapy : Studies have indicated that piperidine can enhance the efficacy of conventional anticancer drugs when used in combination therapy, providing a synergistic effect against various cancers including breast, prostate, and ovarian cancers .
Other Therapeutic Uses
In addition to its anticancer properties, piperidine derivatives have been explored for their potential in treating other conditions:
- Antiepileptic Effects : The compound has been associated with anticonvulsant properties, making it a candidate for further research in epilepsy treatment .
- Neuroprotective Effects : Some studies suggest that piperidine may offer neuroprotective benefits, potentially aiding in the management of neurodegenerative diseases .
In Vitro Studies
Research has demonstrated the effectiveness of piperidine against various cancer cell lines. For instance:
- A study showed that piperidine derivatives significantly reduced cell viability in triple-negative breast cancer cells through apoptosis induction mechanisms .
In Vivo Studies
Animal models have provided insights into the therapeutic potential of piperidine:
Mechanism of Action
The mechanism of action of Piperidine, 1-(3-(1,3-benzodioxol-5-yl)-1-oxo-2-propenyl)-4-((2-oxo-2-(1-pyrrolidinyl)ethyl)amino)-, monohydrochloride, (E)- involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Piperidine Derivatives
Structural and Functional Analogues
Table 1: Key Structural Analogues and Their Properties
Key Differences and Implications
A. Substituent Effects on Bioactivity
- 1,3-Benzodioxole vs. Phenyl Groups: The target compound’s 1,3-benzodioxole moiety (common in piperine ) is associated with enhanced metabolic stability and membrane permeability compared to simple phenyl substituents (e.g., 3-Benzyl-1-ethyl-4-phenylpiperidine) . Piperidine derivatives with 1,3-benzodioxole show superior cholinesterase inhibition (IC₅₀ values ~10⁻⁸ M) compared to non-bicyclic analogs .
- In contrast, trifluoroethyl or benzyl groups (as in and ) prioritize lipophilicity, favoring blood-brain barrier penetration .
B. Spatial Ordering and Conformational Stability
- Piperidine derivatives with rigid substituents (e.g., propenyl-benzodioxole in the target compound) exhibit greater conformational stability and binding affinity than flexible analogs .
- Computational studies () highlight that substituents on the piperidine ring (e.g., trifluoroethyl vs. acetyl) significantly alter nitrogen basicity (pKa range: 8.5–10.2), impacting protonation states and receptor interactions .
C. Pharmacological Profiles
- Target Compound vs. Piperine: Both contain 1,3-benzodioxole, but the target’s pyrrolidinyl side chain may confer selectivity for non-H1 targets (e.g., opioid or CGRP receptors) compared to piperine’s H1 antagonism .
- Comparison with HTL22562 :
Data Tables
Biological Activity
Piperidine derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities. The compound Piperidine, 1-(3-(1,3-benzodioxol-5-yl)-1-oxo-2-propenyl)-4-((2-oxo-2-(1-pyrrolidinyl)ethyl)amino)-, monohydrochloride, (E)- is a complex structure that integrates a piperidine ring with various functional groups that may confer unique pharmacological properties.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 259.305 g/mol. The structural configuration includes a piperidine ring substituted at one position with a propenyl group that is further modified by a 1,3-benzodioxole moiety. This unique combination suggests potential interactions with biological targets.
Antiviral Properties
Research indicates that piperidine derivatives exhibit antiviral activities. For instance, studies on related compounds have shown efficacy against viruses such as influenza and coronaviruses. Specifically, certain piperidine analogs demonstrated micromolar activity against human coronavirus 229E and influenza A/H1N1 viruses. The mechanism of action often involves inhibition of viral replication processes or interference with viral enzyme activities .
Anticancer Potential
Piperidine compounds have also been investigated for their anticancer properties. A study highlighted the antiproliferative effects of piperidine derivatives on various cancer cell lines, suggesting that modifications to the piperidine structure can enhance cytotoxicity. The activity was attributed to the ability of these compounds to induce apoptosis in cancer cells .
Analgesic Effects
Some piperidine derivatives have been evaluated for their analgesic properties. In animal models, certain compounds exhibited both centrally and peripherally acting analgesic effects, indicating their potential use in pain management therapies .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship (SAR) is crucial for optimizing the biological activity of piperidine derivatives. The following table summarizes key findings related to modifications in the piperidine structure and their impact on biological activity:
Case Study 1: Antiviral Activity
In a study evaluating various piperidine analogs against HCoV-229E, modifications at the N-benzyl position significantly impacted antiviral efficacy. Compounds with specific substitutions showed up to a two-fold increase in activity compared to their unsubstituted counterparts .
Case Study 2: Anticancer Screening
A series of synthesized piperidine derivatives were screened for anticancer activity using human lung carcinoma cell lines. Results indicated that compounds with additional functional groups on the benzodioxole moiety exhibited enhanced cytotoxicity, suggesting that structural diversification could lead to more potent anticancer agents .
Q & A
Q. What synthetic methodologies are recommended for synthesizing this piperidine derivative, and how can reaction conditions be optimized?
The synthesis involves functionalizing the piperidine core with substituents such as the benzodioxolyl-propenyl and pyrrolidinyl-oxoethylamine groups. Key steps include:
- Acylation : Reacting piperidine with α,β-unsaturated carbonyl intermediates (e.g., via Michael addition or Wittig reactions) to introduce the propenyl-benzodioxol moiety .
- Amine coupling : Use of carbodiimide-based reagents (e.g., EDC/HOBt) to attach the pyrrolidinyl-oxoethylamine group to the piperidine nitrogen .
- Hydrochloride salt formation : Final treatment with HCl to stabilize the compound as a monohydrochloride .
Optimization : Monitor reaction progress via TLC or HPLC. Adjust solvent polarity (e.g., DMF for polar intermediates) and temperature (25–80°C) to balance yield and purity .
Q. How should researchers characterize the purity and structural integrity of this compound?
Q. What pharmacological targets are associated with this compound’s structural motifs?
- Benzodioxol group : Linked to serotonin receptor modulation and MAO inhibition, suggesting potential CNS activity .
- Pyrrolidinyl-oxoethylamine : May enhance binding to opioid or adrenergic receptors due to its secondary amine and ketone groups .
- Piperidine core : Common in dopamine D antagonists and acetylcholinesterase inhibitors .
Experimental validation : Perform radioligand binding assays against target receptors (e.g., 5-HT, μ-opioid) .
Q. What stability considerations are critical for storing and handling the monohydrochloride form?
- Hygroscopicity : Store in a desiccator (<25% humidity) to prevent deliquescence .
- Thermal stability : Avoid temperatures >40°C, as decomposition (e.g., loss of HCl) may occur .
- Light sensitivity : Protect from UV exposure to prevent alkene isomerization (E→Z) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s bioactivity?
- Variable groups : Modify the benzodioxol substituent (e.g., nitro vs. methoxy) and pyrrolidinyl chain length to assess potency shifts .
- Stereochemical analysis : Synthesize (Z)-isomers and compare binding affinities to confirm the E-configuration’s superiority .
- Pharmacokinetic profiling : Measure logP (e.g., shake-flask method) to balance lipophilicity and blood-brain barrier penetration .
Data analysis : Use multivariate regression to correlate structural descriptors (e.g., Hammett σ) with pIC values .
Q. What advanced analytical techniques resolve contradictions in spectral data for this compound?
- Contradiction example : Discrepancies in carbonyl IR stretches due to tautomerism.
- Resolution :
Q. How can researchers investigate polymorphic forms of the monohydrochloride salt, and what are the implications?
Q. What strategies enable the study of this compound’s multi-photon absorption properties for optical applications?
- Synthesis of analogs : Introduce electron-donating groups (e.g., –OMe) to the benzodioxol ring to redshift absorption bands .
- Z-scan measurements : Quantify two-photon absorption cross-sections (σ) using femtosecond laser pulses .
- Theoretical modeling : Perform TD-DFT calculations to predict charge-transfer transitions and excited-state dynamics .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
